Gallium triperchlorate

概要

説明

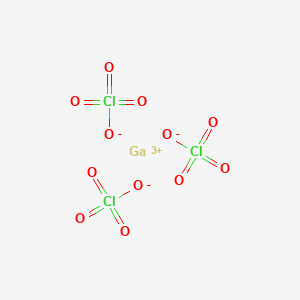

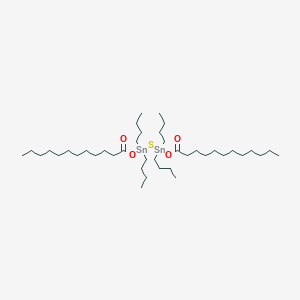

Gallium triperchlorate is a compound with the molecular formula Cl3GaO12 . It is a derivative of gallium, a group IIIA metal, atomic number 31 in the periodic table of elements . Gallium compounds have gained importance in the fields of medicine and electronics over the past two to three decades .

Chemical Reactions Analysis

Gallium-based liquid metals have been used in catalysis for energy and environmental applications . Gallium also exhibits electrochemical behavior, with its electrodeposition process being a mixed control . Gallium reacts with chlorination roasting, with the reaction kinetics showing that the chemical reaction serves an important function in the chlorination volatilization of gallium .

Physical And Chemical Properties Analysis

Gallium is a silvery white low-melting point metal . It dissolves slowly in dilute mineral acids but rapidly in aqua regia and concentrated sodium hydroxide . In its compounds, the valency is +3 . Its oxygen compounds resemble those of aluminum in that there are high- and low-temperature forms of Ga2O3 and two hydroxides, Ga(OH)3 and GaO·OH .

科学的研究の応用

Medical and Diagnostic Applications

Gallium compounds, including Gallium Triperchlorate, have been gaining importance in medicine and electronics over the past few decades. In clinical medicine, gallium compounds are used as diagnostic and therapeutic agents in cancer and disorders related to calcium and bone metabolism. They exhibit anti-inflammatory and immunosuppressive activity in animal models of human diseases and have shown potential as antimicrobial agents against certain pathogens (Chitambar, 2010).

Environmental and Biological Impact Studies

Studies on the impact of gallium exposure on common carp (Cyprinus carpio) reveal significant changes in metabolic enzyme activities and ultrastructural alterations in hepatocytes. These findings emphasize the importance of assessing the potential hazards of gallium compounds in aquatic animals (Yang & Chen, 2003).

Applications in Nuclear Imaging

Gallium complexes, such as those with tripodal tris-hydroxypyridinone, are being studied for potential applications in nuclear diagnostic imaging. These complexes have shown high stability, non-interaction with blood proteins, and quick renal clearance, making them suitable for radiodiagnostic techniques (Chaves et al., 2011).

Applications in Technology and Material Science

Gallium's ability to switch adhesion upon undergoing a solid-liquid phase transition finds applications in transfer printing, robotics, electronic packaging, and biomedicine. Its robustness and performance on various surfaces make it a versatile material (Ye et al., 2016).

Liquid Metals Featuring Surface Oxides

Gallium's properties, such as low toxicity and low viscosity, combined with its solid oxide “skin,” enable applications in soft electrodes and sensors, microcomponents for microfluidic devices, self-healing circuits, and stretchable electronics (Dickey, 2014).

Safety And Hazards

Gallium compounds, whether used medically or in the electronics field, have toxicities . Patients receiving gallium nitrate for the treatment of various diseases may benefit from such therapy, but knowledge of the therapeutic index of this drug is necessary to avoid clinical toxicities . Gallium may be corrosive to metals and harmful if swallowed .

将来の方向性

Gallium compounds have potential in the fields of medicine and electronics . In clinical medicine, radioactive gallium and stable gallium nitrate are used as diagnostic and therapeutic agents in cancer and disorders of calcium and bone metabolism . In the electronics field, the chemical properties of gallium arsenide have led to its use in the semiconductor industry . Future research may focus on better understanding their mechanisms of action, drug resistance, pharmacology, and side-effects .

特性

IUPAC Name |

gallium;triperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Ga/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRHELWBVMBPOQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ga+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ga(ClO4)3, Cl3GaO12 | |

| Record name | gallium(III) perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648468 | |

| Record name | Gallium triperchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gallium triperchlorate | |

CAS RN |

17835-81-3 | |

| Record name | Gallium triperchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)